(R)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid
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Overview
Description
®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. It is characterized by the presence of two protective groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). These protective groups are commonly used in peptide synthesis to protect the amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid typically involves multiple steps:
Protection of the Amino Groups: The amino groups of 3,5-diaminopentanoic acid are protected using Boc and Fmoc groups. This is achieved by reacting the amino acid with Boc anhydride and Fmoc chloride under basic conditions.
Purification: The protected amino acid is purified using techniques such as recrystallization or chromatography to remove any impurities.
Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods
Industrial production of ®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-throughput purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under acidic and basic conditions, respectively, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include:
Free Amino Acid: Obtained after deprotection of Boc and Fmoc groups.
Peptides: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in bioconjugation reactions to attach peptides to other biomolecules for research purposes.
Mechanism of Action
The mechanism of action of ®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions during peptide coupling, ensuring the selective formation of peptide bonds. The compound does not have a specific biological target or pathway as it is primarily used as a synthetic intermediate.
Comparison with Similar Compounds
Similar Compounds
®-N-Beta-Boc-3,5-diaminopentanoic acid: Similar to ®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid but lacks the Fmoc protective group.
®-N-delta-Fmoc-3,5-diaminopentanoic acid: Similar but lacks the Boc protective group.
Uniqueness
®-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is unique due to the presence of both Boc and Fmoc protective groups, which provide dual protection for the amino groups. This dual protection allows for greater flexibility and selectivity in peptide synthesis, making it a valuable compound in the field of synthetic chemistry.
Properties
Molecular Formula |
C25H30N2O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-16(14-22(28)29)12-13-26-23(30)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m1/s1 |
InChI Key |
ARJKICPHNOHAJG-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |
Origin of Product |
United States |
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